3,4-Dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by a bicyclic structure that includes a pyridine ring fused to a dihydropyridine ring. Its chemical formula is and it has the CAS number 858120-58-8. This compound has garnered attention in scientific research due to its potential biological activities and utility as a building block in organic synthesis.
3,4-Dihydro-2,7-naphthyridin-1(2H)-one is primarily sourced from synthetic methods involving the cyclization of appropriate precursors. It is classified under heterocyclic compounds, specifically as a naphthyridine derivative. Its structural uniqueness allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
The synthesis of 3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves the condensation of 2-aminopyridine with β-ketoesters. This process often requires specific reaction conditions including:
In industrial settings, large-scale production may utilize batch or continuous flow processes, with techniques such as high-performance liquid chromatography (HPLC) employed for purification and quality assurance .
The molecular structure of 3,4-dihydro-2,7-naphthyridin-1(2H)-one features:
Key structural data include:
3,4-Dihydro-2,7-naphthyridin-1(2H)-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,4-dihydro-2,7-naphthyridin-1(2H)-one involves its interaction with specific biological targets. For example, it may inhibit certain enzymes or receptors within biochemical pathways. The precise molecular targets can vary based on the application context but generally involve modulation of biological processes that lead to antimicrobial or anticancer effects .
Key physical properties include:
Chemical properties encompass:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed for characterization .
3,4-Dihydro-2,7-naphthyridin-1(2H)-one has diverse applications across various fields:
This compound's unique structural characteristics and reactivity make it a significant focus within organic synthesis and medicinal chemistry research.
The synthesis of 3,4-dihydro-2,7-naphthyridin-1(2H)-one relies on strategic cyclization methods to construct its bicyclic framework. The core approaches include condensation reactions and catalytic intramolecular cyclizations, which govern yield, regioselectivity, and scalability.
This method involves acid- or base-catalyzed condensation between 2-aminopyridine and β-ketoesters (e.g., ethyl acetoacetate). The reaction proceeds via enolization of the β-ketoester, nucleophilic attack by the aminopyridine’s amine group, and subsequent dehydration-cyclization to form the dihydronaphthyridinone core. Optimized conditions require temperatures of 110–130°C and polar aprotic solvents (e.g., DMF) to drive ring closure while minimizing decarboxylation side reactions. Typical yields range from 65–78% under reflux conditions [5].
Intramolecular cyclizations are pivotal for forming the fused lactam ring. Two catalytic systems dominate:
Table 1: Comparative Analysis of Cyclization Catalysts
Catalyst Type | Representative Agents | Temperature Range | Yield (%) | Key Advantages |
---|---|---|---|---|
Acidic | POCl₃, H₂SO₄ | 80–100°C | 60–75 | Rapid cyclization |
Basic | K₂CO₃, DBU | 25–60°C | 70–85 | Mild conditions, fewer side products |
Regioselectivity is critical for installing pharmacophores at C-3 (electron-deficient) and C-7 (sterically hindered) positions. Substituent effects and nucleophile selection dictate reaction kinetics and product distribution.
Steric bulk at C-7 (e.g., benzyl, isopropyl) impedes nucleophilic attack at C-3 by distorting the bicyclic plane, slowing rearrangement by 3–5-fold compared to methyl groups. Electronic effects are less pronounced: electron-withdrawing C-7 substituents (e.g., CN) marginally enhance C-3 electrophilicity but cannot overcome steric barriers. For example, 7-benzyl derivatives require 15 hours for complete rearrangement at 160°C, whereas 7-methyl analogs react within 5 hours at 145°C [2] [6] [9].
Primary amines (e.g., 2-aminoethanol) enable Smiles rearrangement via nucleophilic aromatic substitution (SNAr). Key requirements:
Industrial synthesis demands optimization for throughput, purity, and cost-efficiency, with batch and flow methods offering distinct trade-offs.
Crude products often contain regioisomeric impurities (e.g., 2,6-naphthyridinone derivatives) and unreacted intermediates. Effective purification employs:
Table 2: HPLC Parameters for Quality Control of 3,4-Dihydro-2,7-naphthyridin-1(2H)-one
HPLC Mode | Column Type | Mobile Phase | Detection | Resolution Critical Pairs |
---|---|---|---|---|
Normal-phase | Silica (5 μm) | Hexane:EtOAc (gradient) | UV 254 nm | Core vs. 2,6-naphthyridinone isomer |
Reversed-phase | C18 (3.5 μm) | Water:MeCN (0.1% TFA) | UV 230 nm | Product vs. β-ketoester precursor |
Ion-pairing | C8 (5 μm) | 10 mM KH₂PO₄ (pH 3.0):MeCN (70:30) | UV 260 nm | Protonated amine by-products |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1